Gleditsioside G Gleditsioside G
Brand Name: Vulcanchem
CAS No.: 225529-55-5
VCID: VC5560664
InChI: InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-61(105)51(39-124-84-74(63(107)56(100)42(5)125-84)131-77(115)41(4)21-19-27-90(12,118)17-2)128-85(75(72)135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)O
Molecular Formula: C94H148O42
Molecular Weight: 1950.176

Gleditsioside G

CAS No.: 225529-55-5

Cat. No.: VC5560664

Molecular Formula: C94H148O42

Molecular Weight: 1950.176

* For research use only. Not for human or veterinary use.

Gleditsioside G - 225529-55-5

Specification

CAS No. 225529-55-5
Molecular Formula C94H148O42
Molecular Weight 1950.176
IUPAC Name [6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-61(105)51(39-124-84-74(63(107)56(100)42(5)125-84)131-77(115)41(4)21-19-27-90(12,118)17-2)128-85(75(72)135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+
Standard InChI Key PDMGGHDYKYLFRK-PKDVHWSPSA-N
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)O

Introduction

Chemical Identity and Structural Elucidation of Gleditsioside G

Molecular Framework and Functional Groups

Gleditsioside G belongs to the oleanane-type triterpenoid saponins, characterized by a 30-carbon skeleton derived from oxidative modifications of squalene. Its aglycone core is identified as echinocystic acid (3β,16α,21β,22α-tetrahydroxyolean-12-en-28-oic acid), a common triterpene in Gleditsia species . The compound is distinguished by a bisdesmosidic glycosylation pattern, with sugar moieties attached at both the C-3 and C-28 positions of the aglycone.

The C-3 position is substituted with a trisaccharide chain comprising β-D-glucopyranosyl-(1→6)-α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl, while the C-28 position hosts a pentasaccharide esterified with two monoterpenic acids: (6S)-(2E)-6-hydroxy-2,6-dimethyl-2,7-octadienoic acid and (2E)-2-hydroxymethyl-6-hydroxy-6-methyl-2,7-octadienoic acid . These acyl groups are linked to the rhamnose units within the pentasaccharide, contributing to the molecule’s amphipathic properties (Table 1).

Table 1: Structural Features of Gleditsioside G

FeatureDetails
AglyconeEchinocystic acid
Glycosylation SitesC-3 (trisaccharide), C-28 (pentasaccharide)
Acyl GroupsTwo monoterpenic acids esterified to rhamnose units
Molecular FormulaC₉₄H₁₄₈O₄₃ (deduced from NMR and MS data)
Key Functional GroupsHydroxyl, carboxyl, ester, and olefinic bonds

Spectroscopic Characterization

The structural elucidation of Gleditsioside G relied on advanced NMR techniques, including DEPT, DQF-COSY, HOHAHA, and HMBC experiments . Key spectral data are summarized below:

  • ¹H-NMR (500 MHz, pyridine-d₅): Signals at δ 5.15 (Ara H-1), 4.88 (Glc H-1), and 6.29 (Rha H-1) confirmed anomeric protons of the sugar units. Olefinic protons from the monoterpenic acids appeared at δ 5.45–5.65.

  • ¹³C-NMR (125 MHz, pyridine-d₅): Carbonyl signals at δ 175.9 (C-28 ester) and 170.2–170.8 (acyl esters) were observed. The aglycone’s C-3 and C-28 carbons resonated at δ 88.8 and 175.9, respectively .

Biosynthetic Origins and Isolation Protocols

Natural Source and Extraction

Gleditsioside G is isolated from the injured pods or thorns of Gleditsia sinensis, a plant traditionally used in China for treating apoplexy and respiratory ailments . The extraction process typically involves:

  • Solvent Extraction: Dried plant material is macerated in methanol or ethanol to solubilize saponins.

  • Column Chromatography: Crude extracts are fractionated using silica gel or reverse-phase columns, with elution monitored by TLC.

  • HPLC Purification: Final purification employs preparative HPLC to isolate Gleditsioside G from structurally similar congeners like Gleditsiosides E and F .

Challenges in Isolation

The compound’s structural complexity—notably its bisdesmosidic glycosylation and labile acyl groups—complicates isolation. Alkaline hydrolysis studies revealed that the ester-linked monoterpenic acids are susceptible to cleavage under basic conditions, necessitating mild purification protocols .

Pharmacological Activities and Mechanisms

Anti-Inflammatory and Immunomodulatory Effects

Triterpenoid saponins from Gleditsia species suppress nitric oxide (NO) production and inhibit pro-inflammatory cytokines like TNF-α . Gleditsioside G’s glycosyl chains likely mediate these effects by modulating macrophage polarization or NF-κB signaling.

Comparative Analysis with Related Saponins

Table 2: Structural and Functional Comparison of Gleditsiosides

CompoundAcyl GroupsSugar MoietiesReported Activities
Gleditsioside EOne monoterpenic acid at C-6 of GlcTrisaccharide at C-3, tetrasaccharide at C-28Apoptosis induction, cell cycle arrest
Gleditsioside GTwo monoterpenic acids at Rha unitsTrisaccharide at C-3, pentasaccharide at C-28Hypothesized anti-HIV, antioxidant
Gleditsioside FTwo identical monoterpenic acidsSimilar to Gleditsioside GPending pharmacological evaluation

Future Directions and Research Gaps

Mechanistic Studies

The precise molecular targets of Gleditsioside G remain uncharacterized. Future work should employ omics technologies (e.g., proteomics, transcriptomics) to map its interactions with apoptotic or inflammatory pathways.

Structure-Activity Relationships (SAR)

Modifying the acyl or glycosyl groups could optimize bioavailability and potency. For example, replacing the monoterpenic acids with shorter-chain acyl moieties might reduce cytotoxicity while retaining efficacy.

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